molecular formula C29H32O5S B12097968 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Cat. No.: B12097968
M. Wt: 492.6 g/mol
InChI Key: JDBLGLZAAWCNMD-UHFFFAOYSA-N
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Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is primarily used in the synthesis of various glycosides and oligosaccharides. This compound is notable for its role in carbohydrate chemistry, particularly in the synthesis of beta-mannopyranosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The benzylidene and benzyl groups are used as protective groups to ensure selective reactions at specific positions on the mannopyranoside ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, deprotection, and functional group transformations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is widely used in scientific research for the synthesis of complex carbohydrates. Its applications include:

Mechanism of Action

The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is unique due to its specific protective groups and thiol functionality, which make it particularly useful for the synthesis of beta-mannopyranosides. Its structure allows for selective reactions, making it a valuable tool in carbohydrate chemistry .

Biological Activity

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside (CAS Number: 188357-34-8) is a synthetic carbohydrate derivative that has garnered attention in glycoscience and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C29H32O6S
  • Molecular Weight : 508.63 g/mol
  • IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
  • SMILES Notation : CC(S(=O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

Biological Activity Overview

This compound exhibits significant biological activities primarily related to its role as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives have been studied for various applications including:

  • Glycosylation Reactions :
    • The compound is utilized in direct synthesis of β-mannopyranosides through glycosylation reactions. Studies indicate that it can facilitate high β-selectivity in glycosylation processes when compared to other glycosyl donors .
    • The selectivity observed in these reactions is attributed to the steric and electronic properties imparted by the benzylidene and benzyl groups present in its structure .
  • Anticancer Activity :
    • Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance, when tested in CAL 27 cells, compounds derived from similar structures exhibited cytotoxicity at concentrations ranging from 5 to 250 μM .
    • The introduction of specific substituents such as fluorine at the C-2 position has been linked to enhanced cellular cytotoxicity .
  • Antiviral Properties :
    • Some studies suggest that derivatives of this compound may exhibit antiviral activities, potentially inhibiting viral replication through glycan interactions with viral proteins .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the following steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on the mannopyranoside are protected using benzyl groups to enhance stability during subsequent reactions.
  • Formation of Sulfoxide : The thio group is oxidized to form a sulfoxide which enhances the reactivity of the compound in glycosylation reactions.
  • Glycosylation Reaction : The protected compound is reacted with an appropriate alcohol under acidic conditions or using activating agents like trifluoromethanesulfonic anhydride to promote glycosidic bond formation.

Case Studies

StudyFindings
Srivastava et al., 2007Demonstrated high β-selectivity in glycosylation reactions using this compound as a donor .
Recent Cytotoxicity AssessmentsShowed IC50 values ranging from 200–220 μM against CAL 27 cell lines indicating potential for anticancer applications .
Antiviral InvestigationSuggested possible mechanisms of action through glycan interactions with viral proteins .

Properties

Molecular Formula

C29H32O5S

Molecular Weight

492.6 g/mol

IUPAC Name

6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3

InChI Key

JDBLGLZAAWCNMD-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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